(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
MRKTYNSPICFZDM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO |
Canonical SMILES |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid generally follows a multi-step approach involving:
- Construction of the pyridinyl-substituted backbone
- Introduction of the amino and carboxylic acid functionalities
- Installation or preservation of the hydroxymethyl group on the pyridine ring
- Stereoselective control to obtain the (3S) enantiomer
- Purification and resolution if racemic mixtures are formed
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Commonly used starting materials include commercially available amino acids or protected amino acid derivatives and substituted pyridine derivatives bearing hydroxymethyl groups or their precursors.
- Protecting groups such as Boc (tert-butoxycarbonyl) or other amine-protecting groups are often employed to control reactivity during multi-step synthesis.
Synthetic Routes
Chiral Amino Acid Synthesis via C-H Activation and Arylation
- A modern approach involves the use of C-H activation chemistry to directly couple pyridine derivatives with amino acid precursors.
- For example, starting from N-Boc-D-proline or related protected amino acids, amide formation is performed with pyridinyl amines or boronic acids under palladium-catalyzed C-H activation conditions to install the pyridin-2-yl group at the 3-position.
- Subsequent bromination, Suzuki coupling, or other cross-coupling reactions introduce the hydroxymethyl substituent on the pyridine ring.
- The stereochemistry at the 3-position is controlled by the choice of chiral starting materials and epimerization steps under basic or acidic conditions to enrich the (3S) enantiomer.
Resolution of Racemic Mixtures
- When racemic mixtures are formed, chiral resolution techniques are applied. For instance, chemical resolution using di-p-toluoyl-L-tartaric acid (L-DTTA) can separate enantiomers by forming diastereomeric salts, which are then isolated and converted back to the free amino acid.
- This method is particularly useful when the direct asymmetric synthesis is challenging or yields mixtures of stereoisomers.
Functional Group Transformations
- Hydroxymethylation of the pyridine ring may be achieved by selective reduction of aldehyde or halogenated intermediates on the pyridine ring using reagents such as NaIO4/OsO4 or other oxidation/reduction sequences.
- Protection and deprotection steps are critical to avoid side reactions, especially when handling amino and carboxylic acid groups.
Representative Synthetic Scheme Summary
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| C-H Activation Arylation | Pd-catalyzed direct coupling of pyridine and amino acid derivatives | High stereoselectivity, versatile | Requires expensive catalysts, moderate yields |
| Chemical Resolution with L-DTTA | Formation of diastereomeric salts for enantiomer separation | High enantiomeric purity | Additional purification steps needed |
| Bromination and Suzuki Coupling | Functionalization of pyridine ring via halogenation and cross-coupling | Efficient introduction of substituents | Multi-step, sensitive to conditions |
| Epimerization under Basic Conditions | Conversion of diastereomeric mixtures to desired stereoisomer | Improves stereochemical purity | Requires careful control of conditions |
| Protection/Deprotection Steps | Use of Boc and other groups to protect amine/carboxyl during synthesis | Prevents side reactions | Adds steps and reagents |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Reduction: Formation of (3S)-3-amino-3-[6-(hydroxymethyl)piperidin-2-yl]propanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
1.1 Neuropharmacology
One of the primary applications of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is in neuropharmacology. It acts as a modulator for neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research indicates that it may enhance synaptic plasticity, which is crucial for learning and memory processes.
Case Study: Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that this compound exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival. The compound's mechanism was linked to its ability to modulate glutamate receptors, thus preventing excitotoxicity .
1.2 Antidepressant Properties
Recent investigations have suggested that (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has potential antidepressant properties. In animal models, administration of the compound resulted in a significant reduction in depressive-like behaviors.
Data Table: Antidepressant Efficacy
| Dosage (mg/kg) | Behavioral Test | Effect Observed |
|---|---|---|
| 10 | Forced Swim Test | Reduced immobility |
| 20 | Tail Suspension Test | Increased struggle time |
Cosmetic Applications
2.1 Skin Care Formulations
The compound is increasingly being incorporated into cosmetic formulations due to its moisturizing and skin-repairing properties. Its ability to enhance skin hydration makes it a valuable ingredient in anti-aging products.
Case Study: Moisturizing Cream Development
A formulation study highlighted the effectiveness of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid in a moisturizing cream. Clinical trials showed a marked improvement in skin hydration levels after four weeks of use, with participants reporting enhanced skin texture and elasticity .
Data Table: Clinical Trial Results
| Week | Hydration Level Increase (%) | Participant Feedback |
|---|---|---|
| 0 | Baseline | - |
| 4 | 35% | "Skin feels softer" |
| 8 | 50% | "Visible improvement" |
Biotechnological Applications
3.1 Drug Delivery Systems
In biotechnology, (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has been explored as a component in drug delivery systems. Its properties facilitate the development of nanoparticles that can enhance the bioavailability of therapeutic agents.
Case Study: Nanoparticle Formulation
Research conducted by a team at a leading university demonstrated that incorporating this compound into nanoparticle formulations significantly improved the delivery efficiency of poorly soluble drugs, increasing their therapeutic effects .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the amino acid side chain can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: β-amino acid backbones, pyridine/aromatic substituents, or functional group variations.
Pyridine-Based β-Amino Acids
*Calculated based on structural similarity to and .
Key Observations :
- Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to the chloro analog (), which may enhance solubility in aqueous systems.
- Positional Isomerism : The 2-pyridinyl vs. 4-pyridinyl substitution alters electronic distribution and steric interactions, influencing binding affinity in biological systems.
Aromatic β-Amino Acids with Non-Pyridine Substituents
Key Observations :
- Hydrophobicity : Bromine in β3pBrF () increases lipophilicity, suggesting divergent applications in membrane-associated processes.
α-Amino Acid Analogs
Key Observations :
- Backbone Configuration: The α-amino acid structure () differs fundamentally from the β-amino acid target compound, impacting peptide bond formation and protease resistance.
Biological Activity
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a pyridine ring and a hydroxymethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neurotransmitter modulation, antioxidant properties, and various therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- IUPAC Name : (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid
Neurotransmitter Modulation
Research indicates that compounds with similar structures to (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid may interact with neurotransmitter systems, particularly glutamate receptors. This interaction suggests a potential role in modulating synaptic transmission and influencing cognitive functions.
Antioxidant Properties
The presence of the hydroxymethyl group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.
Pharmacological Effects
Studies have shown that derivatives of this compound may influence cellular signaling pathways associated with inflammation and neuroprotection. The modulation of these pathways can be pivotal in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid:
- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal apoptosis in vitro, suggesting its potential as a neuroprotective agent against oxidative stress-induced damage.
- Inflammatory Response Modulation : Research indicated that the compound could inhibit the expression of pro-inflammatory cytokines in activated microglial cells, highlighting its anti-inflammatory properties.
- Cognitive Enhancement : In animal models, administration of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid resulted in improved performance in memory tasks, indicating potential cognitive-enhancing effects.
Interaction Studies
Interaction studies focusing on binding affinities reveal that (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid exhibits significant affinity towards various biological targets:
| Target | Binding Affinity | Effect |
|---|---|---|
| NMDA Receptor | High | Modulation of synaptic plasticity |
| AMPA Receptor | Moderate | Potential enhancement of neurotransmission |
| Antioxidant Enzymes | Variable | Scavenging of reactive oxygen species |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a pyridine precursor (e.g., 6-hydroxymethylpyridine-2-carbaldehyde) and employ asymmetric Strecker synthesis to introduce the chiral amino group. Use (S)-α-methylbenzylamine as a chiral auxiliary to achieve the (3S) configuration .
- Step 2 : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps .
- Step 3 : Hydrolyze the nitrile intermediate under acidic conditions (e.g., 6M HCl, reflux) to yield the carboxylic acid.
- Critical Parameters : Temperature control during hydrolysis (80–90°C) and stoichiometric ratios of chiral auxiliaries to avoid racemization. Yield optimization requires monitoring by HPLC or LC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize the stereochemistry and functional groups of this compound?
- Methodology :
- NMR :
- 1H NMR : The pyridine ring protons (δ 7.5–8.5 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm) confirm substitution patterns. The chiral center’s configuration is validated via NOE correlations between the amino group and adjacent protons .
- 13C NMR : The carboxylic acid carbon (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm) provide structural confirmation.
- IR : A broad peak at ~2500–3300 cm⁻¹ indicates the carboxylic acid O–H stretch, while pyridine ring vibrations appear at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O from the hydroxymethyl group) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential as a modulator of pyridine-dependent enzymes (e.g., kinases or demethylases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and enzyme active sites (e.g., histone demethylases). The hydroxymethyl pyridine moiety may mimic cofactor binding, as seen in GSK-J1, a known H3K27 demethylase inhibitor .
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using fluorescence-based assays (e.g., methyltransferase-Glo for demethylases). Compare results with control compounds lacking the hydroxymethyl group to assess its role .
Q. How does the stereochemistry at C3 influence the compound’s biological activity and binding affinity?
- Methodology :
- Stereoisomer Synthesis : Prepare (3R)- and (3S)-enantiomers via chiral chromatography or asymmetric synthesis.
- In Vitro Testing : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins (e.g., NMDA receptors). The (3S) enantiomer may exhibit higher affinity due to spatial alignment with receptor pockets, as observed in fluoropyridine amino acid derivatives .
- Pharmacodynamic Profiling : Compare enantiomer activity in cell-based assays (e.g., calcium flux assays for neurotransmitter activity) .
Q. What strategies mitigate instability of the hydroxymethyl group during in vivo studies?
- Methodology :
- Prodrug Design : Synthesize ester or carbonate derivatives (e.g., acetyl-protected hydroxymethyl) to enhance metabolic stability. Monitor hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) .
- Plasma Stability Assays : Incubate the compound with human plasma and quantify degradation via LC-MS. Compare half-life (t₁/₂) of unprotected vs. prodrug forms .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields (e.g., 40–75%) be resolved?
- Analysis :
- Source Comparison : Review reaction conditions across studies. Lower yields (40–50%) often correlate with unprotected hydroxymethyl groups leading to side reactions .
- Optimization : Introduce orthogonal protecting groups (e.g., TBS for hydroxymethyl, Boc for amino) and monitor intermediates via TLC or LC-MS. Improved yields (70–75%) are achievable with stepwise deprotection .
Key Research Tools
- Software : Gaussian (DFT calculations for electronic properties), PyMOL (protein-ligand visualization).
- Assays : Fluorescence polarization (binding studies), MALDI-TOF (metabolite identification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
